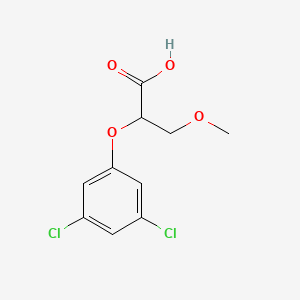
2-(3,5-二氯苯氧基)-3-甲氧基丙酸
描述
2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid , also known as (3,5-Dichlorophenoxy)acetic acid , is a chemical compound with the molecular formula C8H6Cl2O3 . It belongs to the class of phenoxy herbicides and is commonly used in agriculture for weed control. The compound is characterized by its selective action on broadleaf weeds and its ability to disrupt plant growth by interfering with auxin signaling pathways .
Synthesis Analysis
The synthesis of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid involves several steps. One common method is the reaction of 3,5-dichlorophenol with 3-methoxypropanoic acid under appropriate conditions. The resulting product undergoes purification and characterization to obtain the desired compound. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
The compound’s molecular structure consists of a 3,5-dichlorophenoxy group attached to a 3-methoxypropanoic acid moiety. The chlorine atoms confer herbicidal activity, while the methoxy group enhances solubility. The chemical structure is crucial for understanding its biological interactions and mode of action .
Chemical Reactions Analysis
2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid can participate in various chemical reactions, including esterification, hydrolysis, and decarboxylation. These reactions influence its stability, bioavailability, and environmental fate. Researchers have investigated its behavior under different conditions to optimize its use as an herbicide .
科学研究应用
Agriculture: Herbicide Development
2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid: is structurally related to phenoxy herbicides, which are commonly used to control broadleaf weeds. Its molecular structure suggests that it could be involved in the synthesis of new herbicidal formulations, potentially offering selective weed control in crops. The dichlorophenoxy group is particularly significant, as it is known for its herbicidal activity .
Medicine: Anti-inflammatory Agents
The compound’s structural similarity to known anti-inflammatory agents suggests potential medicinal applications. Research could explore its efficacy as a non-steroidal anti-inflammatory drug (NSAID), particularly focusing on its interaction with inflammatory pathways and its ability to modulate immune responses .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid could be used to study enzyme inhibition, given its potential to bind to active sites due to its dichlorophenoxy moiety. This could be particularly useful in understanding the mechanisms of herbicide resistance in plants .
Environmental Science: Pollutant Degradation
This compound could be investigated for its role in the degradation of environmental pollutants. Its chemical structure may allow it to interact with other compounds, facilitating the breakdown of persistent organic pollutants in soil or water systems .
Materials Science: Synthesis of Polymers
The methoxy and dichlorophenoxy groups present in the compound provide reactive sites that could be utilized in the synthesis of novel polymers. These polymers could have unique properties suitable for industrial applications, such as enhanced durability or chemical resistance .
Analytical Chemistry: Chromatographic Studies
2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid: can serve as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It could be used to calibrate instruments or develop new analytical methods for detecting similar compounds in mixtures .
作用机制
The compound’s primary mechanism of action involves disrupting auxin signaling pathways in plants. By mimicking natural auxins, it interferes with cell division, elongation, and differentiation. This disruption leads to growth inhibition and eventual death of susceptible weeds. Understanding this mechanism guides its application in crop management .
未来方向
Researchers continue to explore novel derivatives and formulations of 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid with improved efficacy, reduced environmental impact, and enhanced safety profiles. Investigations into its long-term effects on soil health and non-target species are ongoing. Additionally, sustainable alternatives to chemical herbicides are being actively researched .
属性
IUPAC Name |
2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-6(11)2-7(12)4-8/h2-4,9H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMUXJQCGJKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid | |
CAS RN |
701915-91-5 | |
| Record name | 2-(3,5-dichlorophenoxy)-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2915875.png)
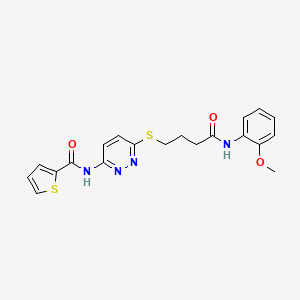
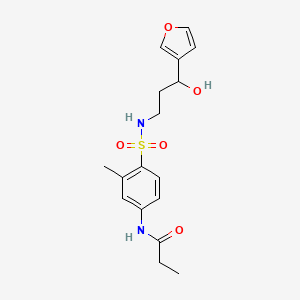


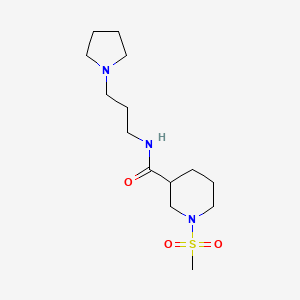
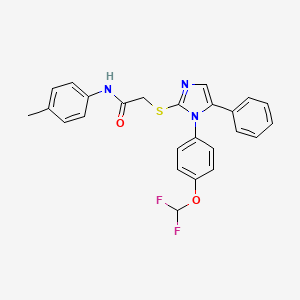
![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)
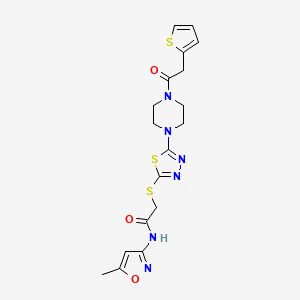
![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)